molecular formula C6H15N3O B3011812 1-Amino-3-pentylurea CAS No. 79353-75-6

1-Amino-3-pentylurea

Cat. No.: B3011812
CAS No.: 79353-75-6
M. Wt: 145.206
InChI Key: MYFMFYJXDUTRFB-UHFFFAOYSA-N
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Description

1-Amino-3-pentylurea is an organic compound with the molecular formula C6H15N3O It is a derivative of urea, featuring an amino group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-pentylurea can be synthesized through several methods. One common approach involves the reaction of pentyl isocyanate with ammonia or an amine. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and may require a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-pentylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted urea compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of substituted urea compounds.

Scientific Research Applications

1-Amino-3-pentylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers and other materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-Amino-3-pentylurea involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

    1-Amino-3-methylurea: Similar structure but with a methyl group instead of a pentyl chain.

    1-Amino-3-ethylurea: Features an ethyl group in place of the pentyl chain.

    1-Amino-3-propylurea: Contains a propyl group instead of a pentyl chain.

Uniqueness: 1-Amino-3-pentylurea is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the synthesis of hydrophobic compounds or materials.

Biological Activity

1-Amino-3-pentylurea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antiproliferative effects and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pentyl isocyanate with appropriate amines under controlled conditions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Antiproliferative Activity

The antiproliferative activity of this compound has been assessed against various cancer cell lines. In vitro studies indicate that this compound exhibits significant cytotoxic effects on several human cancer cell lines, including melanoma (A375) and breast cancer (MDA-MB-468).

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Viability at 10 µM (%)Viability at 30 µM (%)
A37512.588.94 ± 1.6499.98 ± 6.71
MDA-MB-46815.092.49 ± 10.4694.30 ± 6.88
SK-MEL-510.078.00 ± 5.0085.00 ± 4.50

The data suggest that at a concentration of 10 µM, the viability of A375 cells is reduced to approximately 88.94% , while at 30 µM , the viability nearly returns to control levels, indicating a dose-dependent response.

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis in cancer cells. Studies have shown that this compound can increase lactate dehydrogenase (LDH) release, suggesting cell membrane damage and subsequent cell death.

Table 2: LDH Release in A375 Cells Treated with Different Concentrations of this compound

Concentration (µM)LDH Release (U/mL)
Control0.0584
100.109 ± 0.0029
300.108 ± 0.0026

The increase in LDH release from treated cells compared to control indicates cytotoxicity associated with treatment.

Case Studies

Recent studies have explored the therapeutic potential of urea derivatives like this compound in combination therapies for enhanced efficacy against resistant cancer cell lines.

Study Example

In a study examining combination therapies, researchers found that when combined with standard chemotherapeutics, such as doxorubicin, the efficacy of treatment increased significantly in resistant cell lines, suggesting a synergistic effect.

Properties

IUPAC Name

1-amino-3-pentylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-2-3-4-5-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFMFYJXDUTRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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